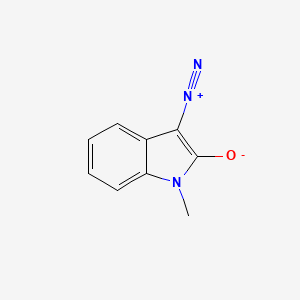

3-Diazo-1-methyl-1,3-dihydro-indol-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H7N3O |

|---|---|

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

3-diazonio-1-methylindol-2-olate |

InChI |

InChI=1S/C9H7N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5H,1H3 |

Clé InChI |

BDVJDCNYDDTQAY-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C(=C1[O-])[N+]#N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Diazo 1 Methyl 1,3 Dihydro Indol 2 One and Derivatives

Traditional Synthetic Pathways

Established methods for the synthesis of 3-diazo-1-methyl-1,3-dihydro-indol-2-one primarily rely on the introduction of the diazo functionality onto a pre-existing oxindole (B195798) core. These methods have been widely used and form the foundation of synthetic access to this class of compounds.

Diazo Transfer Reactions to N-Methyl Oxindoles

Diazo transfer reactions represent a direct method for the introduction of a diazo group onto a CH-acidic compound like N-methyl oxindole. This reaction typically involves the use of a diazo transfer agent, such as tosyl azide (B81097) (TsN₃), in the presence of a base. organic-chemistry.org The base deprotonates the N-methyl oxindole at the C3 position, generating an enolate that then reacts with the diazo transfer agent. Subsequent elimination of the sulfonamide byproduct yields the desired this compound.

The efficiency of the diazo transfer is influenced by the choice of base and solvent. Common bases employed include triethylamine (B128534) or DBU. While effective, a significant drawback of using tosyl azide is the formation of the p-toluenesulfonamide (B41071) byproduct, which can complicate purification. organic-chemistry.org Newer reagents have been developed to circumvent this issue, although tosyl azide remains a cost-effective and efficient option for large-scale synthesis. organic-chemistry.org

Table 1: Representative Diazo Transfer Reaction Conditions

| Diazo Transfer Agent | Base | Solvent | Typical Yield |

|---|---|---|---|

| Tosyl Azide (TsN₃) | Triethylamine (NEt₃) | Acetonitrile | Moderate to Good |

| Tosyl Azide (TsN₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | Good to High |

| Methanesulfonyl Azide (MsN₃) | Triethylamine (NEt₃) | Dichloromethane | Good |

Oxidation of Isatin (B1672199) Hydrazones

A widely employed and effective method for the preparation of 3-diazooxindoles is the oxidation of the corresponding isatin hydrazones. researchgate.net This two-step approach begins with the condensation of an N-substituted isatin, in this case, 1-methylisatin, with hydrazine (B178648) to form 1-methylisatin-3-hydrazone. This intermediate is then subjected to oxidation to yield the target diazo compound.

Various oxidizing agents have been successfully utilized for this transformation, including manganese dioxide (MnO₂), lead tetraacetate (Pb(OAc)₄), and a system of a polyhaloalkane (e.g., carbon tetrachloride) with a copper salt catalyst. researchgate.netrsc.orgresearchgate.net The choice of oxidant can influence the reaction conditions and the yield of the final product. For instance, oxidation with lead tetraacetate is often effective for N-unsubstituted hydrazones, leading to the corresponding diazo compounds as the primary products. researchgate.net

Table 2: Oxidation of 1-Methylisatin Hydrazone

| Oxidizing Agent | Solvent | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Chloroform | Room Temperature | Good |

| Lead Tetraacetate (Pb(OAc)₄) | Dichloromethane | 0 °C to Room Temperature | Variable |

| Carbon Tetrachloride/Copper(I) Chloride | Methanol | Reflux | Good |

Condensation Reactions for Diazo Group Introduction

In the context of synthesizing this compound, condensation reactions are primarily integral to the formation of precursor molecules, rather than a direct method for introducing the diazo group itself. The key condensation step is the reaction of 1-methylisatin with a hydrazine derivative.

A notable example is the condensation of 1-methylisatin with p-toluenesulfonylhydrazide. This reaction, typically carried out under reflux in methanol, yields the corresponding N-methylisatin tosylhydrazone. This intermediate can then be treated with a base, such as sodium methoxide, to induce an elimination reaction that forms the this compound. This sequence, starting with a condensation reaction, provides a reliable route to the target molecule.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, versatile, and modular routes to complex molecules. In the case of 3-diazooxindoles, contemporary approaches focus on utilizing readily available and diversely substituted starting materials to allow for the rapid generation of a library of derivatives.

Routes from Substituted Oxindoles (e.g., 3-Bromooxindoles, 2-Oxindolin-3-yl triflate)

Recent advancements have demonstrated the utility of substituted oxindoles, such as 3-bromooxindoles and 2-oxindolin-3-yl triflates, as versatile starting materials for the synthesis of various 3-substituted oxindole derivatives. nih.gov While the direct conversion of these substrates to the 3-diazo compound is not the most common application, they serve as key precursors in modular synthetic strategies.

For instance, a 3-bromo-1-methyloxindole can undergo nucleophilic substitution reactions. A potential, though less direct, route to the diazo compound could involve displacement of the bromide with a suitable nitrogen-containing nucleophile that can be subsequently converted to the diazo group. Similarly, 2-oxoindolin-3-yl triflates are excellent electrophiles and can react with a variety of nucleophiles, offering a potential entry point for the introduction of the necessary functionality for subsequent diazo group formation.

Modular Synthesis Strategies

The concept of modular synthesis is centered around the ability to assemble complex molecules from readily available building blocks in a flexible and efficient manner. A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been developed starting from easily accessible 3-bromooxindoles or (2-oxoindolin-3-yl)triflates and thioamides. nih.gov

This approach highlights the potential for creating a diverse range of 3-substituted oxindoles. While this specific example leads to aminomethylidene derivatives, the underlying principle of using versatile precursors like 3-bromooxindoles allows for a modular approach. By selecting different reaction partners, it is conceivable to adapt this strategy for the synthesis of this compound by employing a reagent that can deliver the diazo functionality or a precursor to it. This modularity is highly advantageous for creating libraries of related compounds for various research applications.

Green Chemistry and Sustainable Synthesis Considerations in Preparation

In line with the growing importance of green chemistry, efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of diazo compounds, including 3-diazooxindoles. acs.org These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy sources.

A prominent green strategy involves the use of visible light as a clean energy source to drive chemical reactions. acs.orgacs.org Photochemical reactions of diazo compounds have emerged as a powerful alternative to traditional transition-metal-catalyzed processes. acs.org Visible-light irradiation can induce the formation of carbene intermediates from diazooxindoles under mild, catalyst-free conditions, enabling a range of synthetic transformations such as the synthesis of oxacyclic spirooxindoles. researchgate.net This method avoids the use of potentially toxic and expensive metal catalysts, contributing to a greener synthetic protocol.

The use of sustainable and heterogeneous catalysts is another cornerstone of green synthesis. Chitosan (B1678972), a biodegradable and non-toxic biopolymer derived from chitin, has been successfully employed as a heterogeneous catalyst for the diazo transfer reaction to prepare α-diazo carbonyl compounds. researchgate.net This method offers several advantages, including mild reaction conditions, high yields (50-92%), and a simple work-up procedure that involves filtering to separate the insoluble catalyst and byproducts. researchgate.net The chitosan catalyst also demonstrates potential for recovery and recyclability, although its activity may slightly decrease after several uses. researchgate.net

The choice of solvent is critical in green chemistry. Polyethylene glycol (PEG-400) has been utilized as a green reaction solvent in conjunction with bleaching earth clay as a catalyst for the synthesis of related indol-2-one (B1256649) derivatives. researchgate.net This system avoids the use of volatile and toxic organic solvents, reducing the environmental impact of the synthesis. researchgate.net Furthermore, adapting synthetic procedures to aqueous media represents a significant step towards a more environmentally friendly process. researchgate.net

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Source | Visible-light irradiation for carbene generation | Avoids transition metal catalysts, mild conditions, solar-driven potential. | acs.orgacs.orgresearchgate.net |

| Sustainable Catalysis | Use of chitosan as a heterogeneous catalyst for diazo transfer reactions | Biodegradable, non-toxic, inexpensive, simple work-up, recyclable. | researchgate.net |

| Green Solvents | Use of PEG-400 as a reaction medium or adaptation to aqueous media | Reduces use of volatile organic compounds (VOCs), less toxic. | researchgate.netresearchgate.net |

These sustainable approaches highlight the ongoing efforts to align the synthesis of valuable chemical intermediates like this compound with the principles of green chemistry.

Reactivity and Mechanistic Studies of 3 Diazo 1 Methyl 1,3 Dihydro Indol 2 One

Carbenoid Chemistry and Derived Intermediates

The chemistry of 3-Diazo-1-methyl-1,3-dihydro-indol-2-one is largely defined by the generation and subsequent reactions of the corresponding α-carbonyl carbene. u-tokyo.ac.jp Metal-carbenoids, which are carbene species stabilized by a metal, are key intermediates that temper the reactivity of the free carbene, allowing for controlled and selective transformations. u-tokyo.ac.jp The electrophilicity of the carbenoid carbon is crucial; it must be sufficient to engage in reactions but not so high as to promote undesirable side reactions. u-tokyo.ac.jp

The most common method for generating the reactive carbene intermediate from this compound is through the catalytic decomposition of the diazo compound, which releases dinitrogen gas (N₂). u-tokyo.ac.jp This process is typically facilitated by transition metal catalysts, with dirhodium(II) complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], being particularly effective. nih.govnih.gov

Upon interaction with a rhodium(II) catalyst, the diazo compound forms a transient α-imino rhodium carbene intermediate. This species is highly electrophilic and serves as the key reactive entity for subsequent transformations. researchgate.net The general process involves the extrusion of nitrogen to generate a metal carbene, which then engages in various bond-forming reactions. nih.gov

Once generated, the oxindole-derived carbene can participate in a range of intermolecular reactions, inserting into various X–H bonds to form new functionalized oxindole (B195798) derivatives. These reactions are powerful tools for creating molecular complexity from relatively simple starting materials.

The direct insertion of the oxindole carbene into unactivated C–H bonds is a highly efficient strategy for C–C bond formation. nsf.gov Transition metal-catalyzed C–H functionalization of indoles and other aromatic systems with diazo compounds has been extensively studied. mdpi.comnih.gov For instance, rhodium(III) catalysts can facilitate the direct C–H alkylation of indoles with diazo compounds, yielding functionalized products in good to excellent yields. mdpi.com

The reaction of N-methylindoles with diazoacetates, catalyzed by an Iridium(III) complex, results in the selective functionalization at the C3 position of the indole (B1671886), producing α-indolyl acetates. nsf.gov This highlights the precision achievable with metal carbene chemistry. DFT calculations have suggested that these reactions can proceed through an ylide intermediate with significant oxocarbenium character. nih.gov

Table 1: Examples of Intermolecular C–H Functionalization Reactions

| Diazo Compound Precursor | Substrate | Catalyst | Product | Yield |

|---|---|---|---|---|

| Ethyl α-diazobutanoate | 1,2-Dimethylindole | Rh₂(S-NTTL)₄ | Ethyl 2-(1,2-dimethyl-1H-indol-3-yl)butanoate | 94% |

| Ethyl α-diazo-5-methylhexanoate | 1,2-Dimethylindole | Rh₂(S-NTTL)₄ | Ethyl 2-(1,2-dimethyl-1H-indol-3-yl)-5-methylhexanoate | 95% |

| Diethyl diazomalonate | N-Methyl-2-phenylindole | [Cp*RhCl₂]₂ | Diethyl 2-(1-methyl-2-phenyl-1H-indol-3-yl)malonate | 92% |

Data compiled from various studies on indole functionalization. mdpi.comnih.gov

Catalyzed X–H insertion reactions, where X is a heteroatom like oxygen, nitrogen, or sulfur, are a powerful class of transformations involving diazo compounds. nih.govrsc.org These reactions provide a direct method for forming C–O, C–N, and C–S bonds. The mechanism often involves the formation of a metal carbene, which is then attacked by the heteroatom's lone pair to form an ylide intermediate. nih.gov A subsequent proton transfer then yields the final insertion product. nih.gov

In the context of indole chemistry, N–H insertion can be a competing pathway to C–H functionalization when using unprotected indoles. nih.gov For example, the reaction of indole with ethyl α-diazobutanoate can yield the N-H insertion product. nih.gov Similarly, visible-light-mediated, metal-free conditions can be used to achieve N–H insertion of carbenes into carbazoles. acs.org The choice of catalyst and reaction conditions is critical to control the chemoselectivity between C–H and X–H insertion. nih.gov

Table 2: Representative X–H Insertion Reactions with Carbenoids

| Carbene Precursor | Substrate (X-H) | Catalyst | Insertion Type | Product |

|---|---|---|---|---|

| Donor/donor diazo | Aniline (N-H) | Copper(I) | N–H | N-Alkylated aniline |

| Donor/donor diazo | Phenol (B47542) (O-H) | Fe(TPFPP)Cl | O–H | Phenyl ether derivative |

| Donor/donor diazo | Thiophenol (S-H) | Fe(TPFPP)Cl | S–H | Phenyl thioether derivative |

Data based on general reactivity patterns of donor/donor carbenes. escholarship.org

The oxindole carbene generated from this compound can also undergo intramolecular C–H insertion reactions, which are powerful methods for constructing cyclic structures. nih.gov These reactions are particularly useful for synthesizing fused and spirocyclic ring systems, which are common motifs in natural products and pharmaceuticals.

For example, carbenes derived from 2-diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamides undergo a favorable aromatic 1,5-C–H insertion into the N-phenylacetamide moiety to produce 3-sulfamoylindolin-2-one derivatives. nih.govmdpi.com The regioselectivity of these intramolecular reactions is often high, dictated by the stability of the transition state leading to the cyclized product, with five-membered rings being the most commonly formed. nih.gov Palladium catalysts have also been shown to promote the intramolecular insertion of carbenes into C(sp³)–H bonds to form pyrrolidines. researchgate.net

Intermolecular Carbene Insertion Reactions

Cycloaddition Reactions

Beyond insertion reactions, this compound and its derived intermediates are valuable partners in cycloaddition reactions. These reactions offer a pathway to complex polycyclic architectures from simple precursors. A prominent reaction pathway involves the initial formation of a rhodium carbenoid, which then undergoes an intramolecular cyclization onto the carbonyl oxygen of the oxindole core. This generates a carbonyl ylide, a reactive 1,3-dipole. nih.gov

This transient carbonyl ylide can be trapped by various dipolarophiles in a [3+2] cycloaddition reaction to rapidly assemble complex, stereochemically rich polycyclic systems. nih.gov For instance, when a tethered alkene is present in the molecule, an intramolecular trapping of the carbonyl ylide leads to the formation of a pentacyclic ring system with multiple new stereocenters. nih.gov

Furthermore, divergent cycloaddition pathways can be accessed by tuning the catalyst. The reaction between an enoldiazo compound and an α-diazocarboximide can lead to a [3+3]-cycloaddition with a copper(I) catalyst, while a dirhodium(II) catalyst directs the reactants toward a [3+2]-cycloaddition. nih.gov In some cases, the diazo compound itself can act as a nitrogen transfer agent, reacting with enaminones to form 1,2,3-triazoles.

Table 3: Cycloaddition Reactions Involving Oxindole-Derived Intermediates

| Reaction Type | Intermediate | Reactant Partner | Catalyst | Product Type |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Carbonyl Ylide | Tethered Alkene | Rh₂(OAc)₄ | Azapentacycle |

| [3+3] Cycloaddition | Carbonyl Ylide | Enoldiazo Compound | Cu(CH₃CN)₄BF₄ | Epoxypyrrolo[1,2-a]azepine |

| [3+2] Cycloaddition | Ketene-N,O-acetal | Enoldiazo Compound | Rh₂(pfb)₄ | Cyclopenta nih.govmdpi.compyrrolo[2,1-b]oxazole |

| Nitrogen Transfer | Diazo Compound | Enaminone | Thermal | 1,2,3-Triazole |

Data compiled from studies on diazo dihydroindolinones and related compounds. nih.govnih.gov

[3+2] Cycloadditions

The [3+2] cycloaddition, a cornerstone of 1,3-dipolar cycloaddition chemistry, represents a powerful strategy for the synthesis of five-membered heterocyclic rings. In this context, this compound acts as a 1,3-dipole, reacting with a variety of dipolarophiles to afford a diverse array of spiro- and fused-ring systems.

Reactions with Olefins (e.g., Cyclopropanation)

The reaction of 3-diazooxindoles with olefins is a well-established method for the synthesis of spiro[cyclopropane-1,3'-oxindoles]. This transformation can be promoted by various catalysts, including transition metals and Lewis acids, and can also proceed under metal-free conditions, for instance, through visible-light mediation. These reactions often exhibit high diastereoselectivity.

Visible-light-mediated cyclopropanation of 3-diazooxindoles with electron-deficient olefins, such as chalcones, has been shown to be a highly efficient and environmentally friendly method. The reaction proceeds under mild conditions, without the need for a metal catalyst, and affords the corresponding spirocyclopropyloxindoles in high yields and with excellent diastereoselectivity. The proposed mechanism involves the photoexcitation of the diazo compound, leading to the formation of a carbene intermediate, which then reacts with the olefin in a concerted manner.

In addition to photochemical methods, Lewis acid-catalyzed cyclopropanations have also been developed. For example, indium(III) chloride has been found to be an effective catalyst for the reaction of 3-diazooxindoles with chalcones in water, leading to the formation of the desired spirocyclopropanes with high diastereoselectivity.

Reactions with Imines and Nitriles

While specific studies on the [3+2] cycloaddition of this compound with imines and nitriles are not extensively documented in the reviewed literature, the general reactivity of diazo compounds suggests that such reactions are plausible. Diazo compounds are known to react with imines to form triazolines and with nitriles to yield triazoles, typically under thermal or catalytic conditions. The reaction with imines would likely proceed through a 1,3-dipolar cycloaddition mechanism, where the diazo compound acts as the 1,3-dipole and the imine as the dipolarophile. Similarly, the reaction with nitriles would involve the diazoalkane adding across the carbon-nitrogen triple bond. The regioselectivity of these reactions would be governed by the electronic and steric properties of the substituents on both the diazo compound and the imine or nitrile.

Reactions with N-Tosylaziridines

Regio- and Stereoselectivity in [3+2] Cycloadditions

The regio- and stereoselectivity of the [3+2] cycloaddition reactions of this compound are dictated by a combination of electronic and steric factors, as well as the reaction conditions.

Regioselectivity: In reactions with unsymmetrical dipolarophiles, the regiochemical outcome is generally governed by the frontier molecular orbital (FMO) interactions. The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. For 3-diazooxindoles, the electron-rich nature of the diazo group often directs the cycloaddition in a predictable manner. For instance, in reactions with electron-deficient olefins, the nucleophilic carbon of the diazo compound typically attacks the more electrophilic carbon of the olefin.

Stereoselectivity: The stereochemical outcome of these cycloadditions is often highly selective, leading to the formation of a single diastereomer or a major diastereomer. The stereoselectivity can be influenced by the geometry of the transition state, which seeks to minimize steric interactions between the substituents on the dipole and the dipolarophile. In many cases, the cycloaddition proceeds through a concerted mechanism, which results in a stereospecific reaction where the stereochemistry of the dipolarophile is retained in the product. The use of chiral catalysts can also induce high levels of enantioselectivity in these reactions.

[3+3] Cycloadditions

While less common than their [3+2] counterparts, [3+3] cycloaddition reactions provide a powerful tool for the synthesis of six-membered heterocyclic rings. In the context of this compound, these reactions would involve its interaction with a three-atom component, leading to the formation of a six-membered ring fused or spiro-annulated to the oxindole core.

Although specific examples of [3+3] cycloadditions involving this compound as the three-atom component are not widely reported, related diazo compounds have been shown to participate in such transformations. For instance, rhodium-catalyzed reactions of vinyl diazoacetates with pyridinium (B92312) or isoquinolinium ylides proceed via a formal [3+3] cycloaddition to afford indolizine (B1195054) and related nitrogen-fused heterocycles. This suggests that under appropriate catalytic conditions, this compound could potentially react with suitable 1,3-dipolar species, such as azomethine imines or carbonyl ylides, to furnish novel six-membered heterocyclic systems. The development of such reactions would open up new avenues for the synthesis of complex polycyclic structures containing the oxindole motif.

Formation of Fused Heterocycles

The reactivity of this compound and related 3-diazooxindoles serves as a cornerstone for the synthesis of complex, fused heterocyclic systems. These reactions often proceed through the generation of a carbene intermediate, which can then undergo various cyclization pathways. For instance, the reaction of 3-diazooxindoles with N-methoxyarylamides, catalyzed by rhodium(III), leads to the formation of isochromenoindolones. This process involves a sequential C-H activation and cyclization, efficiently creating both C-C and C-O bonds in a single operation to yield a fused polycyclic structure. nih.gov Similarly, Rh(III)-catalyzed reactions with 2-phenyl-3H-indoles can produce highly fused polycyclic indole derivatives through a sequence of two C-H activations and an intramolecular annulation. rsc.org These methods highlight the utility of diazo compounds in constructing intricate molecular architectures that fuse an indole ring with other heterocyclic systems. nih.govresearchgate.net

Formation of Spiro-Heterocycles

The construction of spiro-heterocycles, where two rings share a single carbon atom, is a significant application of this compound chemistry. The quaternary spiro carbon atom at the C3 position of the oxindole core is a common feature in many biologically active molecules. nih.govresearchgate.net Reactions designed to form these structures often capitalize on the reactivity of the diazo group to generate an intermediate that can undergo intramolecular or intermolecular cyclization. For example, rhodium(III)-catalyzed redox-neutral [4 + 1] spirocyclization of N-aryl amidines with diazo oxindoles provides a direct route to 3-spirooxindole 3H-indoles. researchgate.net Another pathway involves the reaction of 3-ylidene-oxindoles with various reagents to generate spiro compounds, such as spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-ones, which can create multiple stereogenic centers. nih.gov These synthetic strategies are crucial for accessing the diverse chemical space of spiro-oxindole alkaloids and related pharmaceutical compounds. banglajol.info

Transition Metal-Catalyzed Transformations

Transition metal catalysis has significantly broadened the synthetic utility of this compound and its analogs. mdpi.com These catalysts, particularly those based on rhodium, palladium, and copper, can effectively generate metal-carbene intermediates from diazo compounds under mild conditions. mdpi.com These reactive intermediates are central to a wide array of chemical transformations, including C-H functionalization, cyclopropanation, and annulation reactions. nih.gov The choice of metal catalyst and ligands can precisely control the reaction's outcome, enabling high levels of chemo-, regio-, and stereoselectivity. researchgate.net This control is fundamental to modern organic synthesis, allowing for the efficient construction of complex molecules from simple, readily available starting materials. researchgate.net

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in promoting transformations of diazo compounds, including 3-diazooxindoles. researchgate.net Both Rh(II) and Rh(III) complexes have been extensively used to facilitate carbene transfer reactions. nih.govrsc.org Rh(III) catalysts, in particular, have become a powerful tool for reactions involving chelation-assisted C–H activation, enabling the direct functionalization of otherwise inert C–H bonds. rsc.orgmdpi.com These reactions provide highly efficient and atom-economical pathways to complex nitrogen-containing heterocycles. rsc.org The versatility of rhodium catalysis is demonstrated in its ability to steer reactions toward diverse outcomes, including spirocyclization, annulation, and domino reactions, simply by modifying the catalyst, ligands, or reaction conditions. rsc.orgnih.gov

Rhodium-catalyzed reactions of 3-diazooxindoles are a powerful method for constructing spirocyclic frameworks. A notable example is the Rh(III)-catalyzed [4 + 1] redox-neutral spirocyclization involving N-aryl amidines and diazo oxindoles. This reaction efficiently produces 3-spirooxindole 3H-indoles, which are valuable structures in medicinal chemistry. researchgate.net The mechanism of these transformations typically involves the formation of a rhodium-carbene intermediate from the diazo compound. This intermediate is then intercepted by a nucleophile or undergoes an intramolecular insertion to form the spirocyclic product. The ability to control the stereochemistry at the newly formed spirocenter is a key advantage of these catalytic methods.

Table 1: Examples of Rhodium-Catalyzed Spirocyclization with Diazo Oxindoles

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| N-Aryl Amidine | Diazo Oxindole | Rh(III) | 3-Spirooxindole 3H-indole | researchgate.net |

Rhodium(III) catalysis is prominently used for chelation-assisted C–H activation and subsequent annulation reactions involving diazo compounds. rsc.org In these processes, a directing group on one of the substrates coordinates to the rhodium center, positioning it to selectively activate a specific C–H bond (typically ortho to the directing group). mdpi.com This activation forms a rhodacyclic intermediate, which then reacts with the diazo compound, such as this compound. nih.govmdpi.com After the extrusion of nitrogen gas, the resulting rhodium-carbene species undergoes migratory insertion and subsequent cyclization to form an annulated product. rsc.org This strategy has been successfully applied to synthesize a wide variety of fused nitrogen heterocycles, including isochromenoindolones from N-methoxyarylamides and 1-aminoindoles from 2-acetyl-1-arylhydrazines. nih.govrsc.org The reactions are characterized by their high efficiency, broad substrate scope, and excellent regioselectivity. rsc.orgmdpi.com

Table 2: Rh(III)-Catalyzed C-H Activation and Annulation with Diazo Compounds

| Substrate with Directing Group | Diazo Compound | Catalyst System | Product Scaffold | Yield | Ref |

|---|---|---|---|---|---|

| N-Methoxyarylamide | 3-Diazooxindole (B1620072) | [RhCp*Cl₂]₂/AgSbF₆ | Isochromenoindolone | Moderate to Good | nih.gov |

| 2-Acetyl-1-arylhydrazine | α-Diazocarbonyl | [RhCp*Cl₂]₂/NaOAc | 1-Aminoindole | Up to 95% | rsc.org |

| N-Pyrimidyl indole | Diazo compound | [RhCp*Cl₂]₂/AgSbF₆ | C2-Alkylated Indole | Up to 86% | mdpi.com |

| Oxadiazolone | Diazo compound | [RhCp*Cl₂]₂/AgOAc | Substituted Isoindole | - | nih.gov |

Domino and cascade reactions initiated by rhodium catalysis provide an elegant and efficient means to build molecular complexity from 3-diazooxindoles in a single synthetic operation. nih.govrsc.org These reactions involve a sequence of intramolecular and/or intermolecular transformations where the product of one step becomes the substrate for the next. mdpi.com A Rh(III)-catalyzed C–H activation/annulation cascade between indole-enaminones and diazo compounds, for example, leads to the construction of functionalized carbazole (B46965) frameworks through a novel [5 + 1] cyclization. acs.org Another example is the synthesis of isochromenoindolones from N-methoxyarylamides and 3-diazooxindoles, which proceeds via a sequential C-H activation and cyclization cascade, forming multiple bonds in one pot. nih.gov These cascade processes are highly atom-economical and minimize waste by avoiding the isolation of intermediates, aligning with the principles of green chemistry. acs.orgresearchgate.net

Enantioselective Catalysis (e.g., with Chiral Ligands/Acids)

The development of enantioselective transformations involving this compound and its derivatives is crucial for accessing chiral molecules with potential biological activity. A significant strategy in this domain involves the use of chiral catalysts, particularly combinations of metal salts and chiral ligands, to control the stereochemical outcome of reactions.

One notable example is the asymmetric (5+1) cycloaddition of diazooxindoles with imidazolidines. This reaction has been successfully rendered enantioselective by employing a catalytic system composed of Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and a newly synthesized chiral SaBOX ligand. nih.gov This combination proved effective in generating optically active piperazine-spirooxindole frameworks with high enantiomeric ratios (up to 93:7 e.r.). nih.gov The study highlighted that copper catalysts are particularly competent in mediating catalytic asymmetric reactions that proceed through diazocarbene-ylide intermediates. nih.gov

The choice of metal and ligand is paramount for achieving high stereocontrol. While both rhodium and copper catalysts can promote the cycloaddition, the copper-chiral ligand system was superior for the asymmetric variant. nih.gov This underscores the principle that the chiral environment created by the ligand around the metal center directly influences the facial selectivity of the attack on the transient metal-carbene species generated from the diazooxindole.

Table 1: Enantioselective Copper-Catalyzed (5+1) Cycloaddition of Diazooxindoles nih.gov

| Catalyst System | Ligand | Product Type | Enantiomeric Ratio (e.r.) |

|---|

This table summarizes the key components and outcome of the enantioselective cycloaddition reaction.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to mediate a vast range of cross-coupling and cascade reactions. mdpi.com While the application of palladium catalysis to this compound is a more specialized area, the general principles of palladium's reactivity with diazo compounds provide a framework for understanding its potential.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. wildlife-biodiversity.com Palladium catalysis is a powerful tool for initiating such cascades.

While specific examples of palladium-catalyzed multicomponent cascades starting directly with this compound are not extensively documented in the surveyed literature, related transformations provide insight into its potential. For instance, a visible-light-mediated palladium-catalyzed three-component carboamination of 1,3-dienes or allenes with generic diazo esters and amines has been developed. beilstein-journals.orgmdpi.com This reaction proceeds under mild conditions and demonstrates palladium's ability to orchestrate the combination of a diazo compound, an unsaturated system, and a nucleophile. beilstein-journals.orgmdpi.com Such methodologies suggest the feasibility of engaging this compound in similar palladium-catalyzed MCRs to generate structurally diverse indole derivatives.

The mechanism of palladium-catalyzed reactions is typically understood as a catalytic cycle involving several key steps. For cross-coupling reactions, the cycle generally includes oxidative addition, transmetalation, and reductive elimination. digitellinc.com

In the context of reactions with diazo compounds, the mechanism often involves the initial formation of a palladium-carbene intermediate. The catalytic cycle would likely proceed as follows:

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

Carbene Formation: The Pd(0) catalyst reacts with this compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive palladium-carbene complex.

Intermediate Trapping/Reaction: This carbene intermediate can then be intercepted by another reactant. In a multicomponent reaction, this could involve addition to an alkene or alkyne, followed by reaction with a third component (e.g., an amine). For example, in a carboamination reaction, the palladium carbene might add across a diene to form a π-allyl palladium complex. beilstein-journals.org

Final Bond Formation: Subsequent nucleophilic attack on the π-allyl complex, followed by reductive elimination, would form the final product.

Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This general mechanistic framework, characterized by the formation and subsequent reaction of a palladium-carbene species, is central to understanding the potential reactivity of this compound in palladium-catalyzed transformations.

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative to other transition metals for mediating reactions of diazo compounds. They readily form copper-carbene intermediates from this compound, which then undergo various cyclization and coupling reactions.

Copper catalysis has proven particularly effective for constructing spirocyclic systems from diazooxindoles. A notable application is the (5+1) cycloaddition with imidazolidines to produce piperazine-spirooxindoles. nih.gov This reaction proceeds efficiently under either rhodium or copper catalysis, with copper offering a complementary and often more accessible catalytic option. nih.gov

Another significant copper-catalyzed cascade reaction involves the interaction of 3-diazoindolin-2-imines (a compound class structurally analogous to 3-diazooxindoles) with 2-(phenylamino)ethanols. nih.gov This process furnishes chiral spiro[indoline-3,2′-oxazolidin]-2-imines in good yields and with excellent diastereoselectivity. nih.gov The proposed mechanism involves a sequence of steps initiated by the formation of a copper carbene. This is followed by a C–N coupling (N-H insertion) and a subsequent intramolecular C–O coupling (cyclization) to assemble the final spiro-oxazolidine (B91167) structure. nih.gov These examples showcase copper's utility in promoting cascade reactions that rapidly build molecular complexity through sequential bond formations.

Table 2: Examples of Copper-Catalyzed Reactions of Diazooxindole Derivatives

| Diazo Substrate | Reaction Partner | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| 3-Diazooxindole | Imidazolidine | Cu(OTf)₂ | Piperazine-Spirooxindole | (5+1) Cycloaddition nih.gov |

This table illustrates the versatility of copper catalysis in promoting different types of cyclization and coupling reactions with diazooxindole-related starting materials.

Other Transition Metal Catalysis (e.g., Iridium-catalyzed insertions)

Beyond palladium and copper, other transition metals, particularly rhodium, have been extensively used to catalyze reactions of 3-diazooxindoles and related compounds. While iridium catalysis is known for C-H insertion reactions, rhodium has shown remarkable efficacy in mediating cycloadditions and cascade reactions with these substrates. researchgate.net

Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a highly effective catalyst for generating rhodium-carbene intermediates from diazo compounds. For instance, the reaction of 3-diazoindolin-2-imines with 1,3-dienes under rhodium catalysis leads to a formal aza-[4+3] cycloaddition, providing access to azepino[2,3-b]indole frameworks. mdpi.com Interestingly, the outcome can be substrate-dependent; when cyclic dienes like 1,3-cyclohexadiene (B119728) are used, the reaction pathway shifts to a [3+2] cycloaddition. mdpi.com

Furthermore, rhodium catalysts can initiate intramolecular cascade reactions. The tandem carbonyl ylide formation-1,3-dipolar cycloaddition of α-diazo N-acetyl-tetrahydro-β-carbolin-1-one derivatives (structurally related to diazooxindoles) allows for the rapid assembly of complex pentacyclic ring systems in a single, stereospecific step. This highlights the power of rhodium catalysis to control complex transformations involving intermediates derived from diazo precursors. Rhodium(III) has also been employed to catalyze the direct C–H alkylation of indoles using diazo compounds, showcasing another facet of its reactivity.

Metal-Free and Photochemical Reactions

Brønsted acids serve as effective catalysts for the activation of 3-diazooxindoles, including this compound, by facilitating the formation of highly reactive intermediates.

A significant metal-free application of 3-diazooxindoles is their use in Friedel–Crafts-type alkylation reactions with electron-rich arenes, catalyzed by strong Brønsted acids like triflic acid (TfOH). nih.govacs.org This method allows for the direct C-H functionalization of aromatic compounds, leading to the synthesis of 3-aryloxindoles. The reaction proceeds efficiently, providing single regioisomers in good to excellent yields. nih.gov

The scope of the reaction is broad, encompassing a variety of electron-rich arenes such as toluene, anisole, and xylenes, as well as heteroaromatic compounds like thiophene. acs.org The acidity of the Brønsted acid catalyst is a critical factor; strong acids are required to facilitate the initial protonation of the diazo compound, which is the key activation step. acs.org Weaker acids have been shown to be ineffective in promoting the reaction. acs.org

Table 1: Brønsted Acid-Catalyzed Friedel–Crafts Alkylation of 3-Diazooxindoles with Various Arenes

This table is representative of the reactivity of 3-diazooxindoles in general, as detailed in the cited literature.

| Entry | Arene | Product | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 3-(p-tolyl)oxindole | 96 |

| 2 | Anisole | 3-(p-methoxyphenyl)oxindole | 98 |

| 3 | m-Xylene | 3-(2,4-dimethylphenyl)oxindole | 97 |

| 4 | Mesitylene | 3-(2,4,6-trimethylphenyl)oxindole | 95 |

The mechanism of the Brønsted acid-catalyzed Friedel–Crafts alkylation is proposed to initiate with the protonation of the diazo group of the 3-diazooxindole by the strong acid catalyst. nih.govacs.org This protonation occurs at the carbon atom bearing the diazo functionality, leading to the formation of a highly electrophilic diazonium ion intermediate. nih.govresearchgate.net

While specific studies on the catalyst-free electrophilic addition of H-phosphine oxides to this compound are not extensively documented, the reactivity of diazo compounds with acidic X-H bonds provides a strong basis for this transformation. For instance, a catalyst- and light-free S-H insertion reaction between phosphorodithioic acids and diazo compounds has been reported. researchgate.net In this process, the phosphorodithioic acid acts as both a Brønsted acid promoter and a nucleophile. researchgate.net

By analogy, it is plausible that H-phosphine oxides, which possess an acidic P-H proton, can react with this compound without a catalyst. The reaction would likely proceed via initial protonation of the diazo compound by the H-phosphine oxide to form a diazonium phosphinate ion pair. The subsequent nucleophilic attack by the phosphinate anion at the C3 position of the oxindole ring, followed by the expulsion of dinitrogen gas, would yield the corresponding α-phosphinoyl-substituted oxindole. This type of reaction showcases the inherent reactivity of the diazo group towards proton sources, even those that are moderately acidic, enabling bond formation without external catalysts.

The use of visible light to initiate organic transformations offers a mild and environmentally friendly alternative to thermal methods. Diazo compounds, including 3-diazooxindoles, are excellent candidates for such photochemical reactions. researchgate.netrsc.org

Upon irradiation with visible light, typically using blue LEDs, this compound can undergo photolysis to extrude molecular nitrogen (N₂) and generate a highly reactive carbene intermediate. researchgate.netresearchgate.net This photochemical activation provides a metal-free pathway to access the carbene, which can then participate in a variety of subsequent transformations. researchgate.netrsc.org

The generated carbene can exist in either a singlet or triplet spin state, and the reaction outcome can be influenced by the specific state involved. This free carbene is a versatile intermediate that can undergo reactions such as cyclopropanation with arenes or olefins. researchgate.netresearchgate.net For example, the visible-light-mediated reaction of 3-diazooxindoles with arenes furnishes spiro[norcaradiene-7,3'-indolin]-2'-one products, demonstrating the synthetic utility of this photochemical carbene generation method. researchgate.net This approach avoids the need for transition metal catalysts that are often required for carbene transfer reactions. rsc.orgresearchgate.net

Visible-Light-Mediated Reactions

Cyclopropanation with Arenes

The reaction of this compound and related 3-diazooxindoles with aromatic compounds represents a significant method for the synthesis of complex spirocyclic architectures. researchgate.netfao.org Specifically, these reactions proceed via a cyclopropanation mechanism to afford spiro[norcaradiene-7,3′-indolin]-2′-one derivatives. researchgate.net Norcaradienes are valence tautomers of cycloheptatrienes, and in this case, the cyclopropanation of the arene ring leads to the formation of this strained bicyclic system fused to the oxindole core.

A key development in this area is the use of visible-light irradiation to mediate the cyclopropanation. researchgate.net This catalyst-free photochemical methodology allows for the reaction to occur under mild conditions, typically at room temperature and open to the air. researchgate.net The process is initiated by irradiating a solution of the 3-diazooxindole and the arene with a blue LED light source (e.g., a 6W bulb). researchgate.net This photoactivation promotes the extrusion of dinitrogen (N₂) from the diazo compound, generating a highly reactive carbene intermediate. This carbene is then trapped by the aromatic π-system of the arene in a [1+2] cycloaddition to form the spiro[norcaradiene-7,3′-indolin]-2′-one product. researchgate.net

The reaction exhibits high diastereoselectivity, typically furnishing the spirocyclic products as a single diastereomer. researchgate.net The scope of the arene component is broad, including simple benzene (B151609) derivatives and more complex polycyclic aromatic hydrocarbons. The yields are generally moderate to excellent, though reaction times can be lengthy, often requiring 24 to 72 hours for completion. researchgate.net

| Entry | 3-Diazooxindole Derivative | Arene | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 1 | This compound | 1,3,5-Trimethylbenzene | 1',2,4,6-Tetramethylspiro[norcaradiene-7,3'-indolin]-2'-one | 95 | Single diastereomer |

| 2 | This compound | 1,2-Dimethoxybenzene | 1',4,5-Trimethoxy-1'-methylspiro[norcaradiene-7,3'-indolin]-2'-one | 72 | Single diastereomer |

| 3 | This compound | Naphthalene | 1'-Methylspiro[benzo[e]norcaradiene-7,3'-indolin]-2'-one | 60 | Single diastereomer |

| 4 | 3-Diazo-1,5-dimethyl-1,3-dihydro-indol-2-one | 1,3,5-Trimethylbenzene | 1',2,4,5',6-Pentamethylspiro[norcaradiene-7,3'-indolin]-2'-one | 96 | Single diastereomer |

| 5 | 5-Bromo-3-diazo-1-methyl-1,3-dihydro-indol-2-one | 1,3,5-Trimethylbenzene | 5'-Bromo-1',2,4,6-tetramethylspiro[norcaradiene-7,3'-indolin]-2'-one | 94 | Single diastereomer |

Photoinduced Rearrangements

The primary photoinduced rearrangement of this compound involves the loss of nitrogen gas (N₂) upon irradiation to form a carbene intermediate. This is the initial step leading to subsequent reactions such as the cyclopropanation with arenes discussed previously. researchgate.net However, another significant photoinduced rearrangement that diazo carbonyl compounds can undergo is the Wolff rearrangement. organic-chemistry.orgwikipedia.org This process can compete with carbene-based intermolecular reactions. nih.gov

The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene (B1206846) through a 1,2-rearrangement. wikipedia.org Photolysis is a common method for inducing this transformation. organic-chemistry.org For this compound, photochemical excitation can lead to the migration of the C1-C2 bond of the indole ring to the carbene carbon, concomitant with the expulsion of dinitrogen, to yield a highly reactive α-oxo ketene intermediate (3-carbonyl-1,3-dihydro-1-methyl-2H-indol-2-one). capes.gov.br The formation of this ketene has been confirmed through direct observation by matrix isolation spectroscopy (Ar-matrix IR) and mass spectrometry following flash vacuum pyrolysis and matrix photolysis of the parent diazo compound. capes.gov.brresearchgate.net This rearrangement is a key pathway in the photochemistry of this class of compounds, leading to versatile intermediates for further synthesis. organic-chemistry.orgresearchgate.net

Rearrangement Reactions

Wolff Rearrangement and Related Processes

The Wolff rearrangement is a fundamental reaction of α-diazoketones, including this compound. organic-chemistry.org This rearrangement can be initiated thermally, photochemically, or through transition metal catalysis, and results in the formation of a ketene intermediate. wikipedia.org In the case of this compound, this process yields 3-carbonyl-1,3-dihydro-1-methyl-2H-indol-2-one. capes.gov.brresearchgate.net

These ketene intermediates are highly electrophilic and reactive, and are typically not isolated. organic-chemistry.org They readily undergo reactions with various nucleophiles or participate in cycloadditions. wikipedia.org For instance, the ketene generated from this compound has been successfully trapped in situ. When the pyrolysis is conducted in the presence of methanol, the ketene is intercepted to form a β-keto ester. researchgate.net In the absence of a trapping agent, the highly reactive ketene can undergo dimerization, leading to the formation of a spiro compound. researchgate.net These subsequent reactions highlight the synthetic utility of the Wolff rearrangement, providing a pathway to carboxylic acid derivatives and complex cyclic structures. wikipedia.org

Post-Cycloaddition Rearrangements

The spiro[norcaradiene-7,3′-indolin]-2′-one products obtained from the cyclopropanation of arenes with this compound are themselves susceptible to further rearrangement reactions. researchgate.netacs.org The strained norcaradiene ring system can undergo thermally induced or transition-metal-catalyzed skeletal reorganizations. nih.govrsc.org

The synthetic utility of the initial photochemical cyclopropanation is enhanced by these controllable subsequent rearrangements. researchgate.netacs.org For example, computational studies on related systems suggest that the formal [3+2] cycloaddition process can proceed through a tandem sequence involving arene cyclopropanation, a 6π electrocyclization, a 6π electrocyclic ring-opening, and finally a 3,5-sigmatropic rearrangement. nih.gov While specific mechanistic details for the rearrangement of the spiro[norcaradiene-7,3′-indolin]-2′-one system are still under investigation, thermal conditions are known to promote rearrangements in similar spirocyclopropyl systems, leading to the formation of annulated structures. rsc.orgnih.gov These post-cycloaddition transformations provide access to a greater diversity of complex carbocyclic spirooxindoles from a common intermediate. nih.gov

Influence of Substituents on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its subsequent reactions are significantly influenced by substituents on both the oxindole core and the reacting partner, such as the arene in cyclopropanation. nih.govscispace.com These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: Electronic effects play a crucial role in dictating the reaction pathway. In dirhodium(II)-catalyzed reactions of related 3-indolyl α-diazo-β-ketoesters, a competition between N-H insertion and the Wolff rearrangement is observed. nih.govacs.org It was established that the presence of a strong electron-withdrawing group (EWG) on the indole nitrogen, such as a nosyl (Ns) group, effectively suppresses the Wolff rearrangement, favoring the insertion product. nih.govacs.org This suggests that reducing the electron density of the indole ring disfavors the migratory aptitude of the aryl group in the Wolff rearrangement. Conversely, the unsubstituted indole moiety is more prone to the 1,2-rearrangement. nih.gov

In the context of cyclopropanation with arenes, the electronic nature of the substituents on the arene ring can influence the reaction rate and yield, although detailed kinetic studies on this specific system are limited. Generally, electron-donating groups on the arene would be expected to increase its nucleophilicity, potentially accelerating the cycloaddition with the electrophilic carbene intermediate. researchgate.net

Steric Effects: Steric hindrance can also govern the selectivity of reactions. In the Wolff rearrangement, the conformational preference of the α-diazocarbonyl compound (s-cis vs. s-trans) can be influenced by the size of the substituents, which in turn can affect the rearrangement pathway. wikipedia.org For intermolecular reactions like cyclopropanation, bulky substituents on either the oxindole ring or the arene could hinder the approach of the reactants, potentially lowering the reaction rate and yield. harvard.edu However, in the reported visible-light-mediated cyclopropanation, a variety of substituted arenes, including the sterically demanding 1,3,5-trimethylbenzene, react to give high yields, indicating a high degree of tolerance for steric bulk in this specific transformation. researchgate.net

| Substrate | N-Substituent on Indole | Reaction Pathway Favored | Rationale |

|---|---|---|---|

| 3-Indolyl α-diazo-β-ketoester | -H (unsubstituted) | Wolff Rearrangement | Indole moiety has higher migratory aptitude. |

| 3-Indolyl α-diazo-β-ketoester | -Ns (p-nitrobenzenesulfonyl) | N-H Insertion | Strong electron-withdrawing group suppresses rearrangement. |

Applications of 3 Diazo 1 Methyl 1,3 Dihydro Indol 2 One in Advanced Organic Synthesis

Synthesis of Complex Spirocyclic Indole (B1671886) Derivatives

The oxindole (B195798) core is a prominent feature in numerous natural products and biologically active compounds. The creation of spirocyclic systems at the C3 position of the oxindole ring introduces a three-dimensional complexity that is often associated with enhanced biological activity. 3-Diazo-1-methyl-1,3-dihydro-indol-2-one has proven to be an exceptional precursor for the synthesis of such complex spirocyclic indole derivatives.

The reaction of this compound with various dipolarophiles and alkenes, often mediated by transition metal catalysts, has enabled the synthesis of a diverse range of spirooxindoles. thieme-connect.denih.govnih.gov These reactions, including [3+2] cycloadditions and cyclopropanations, allow for the fusion of different ring systems onto the oxindole core. For instance, Rh(III)-catalyzed [4+1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles provides an efficient route to 3-spirooxindole 3H-indoles. impactfactor.org This process involves a cascade of C-H bond cleavage, carbene formation, migratory insertion, and intramolecular nucleophilic addition. impactfactor.org

Furthermore, multicomponent reactions have been developed to construct highly functionalized spirooxindoles. A notable example is the synthesis of spirooxindole-pyrrolizine-linked 1,2,3-triazole conjugates through a one-pot, four-component condensation procedure involving a [3+2] cycloaddition reaction. nih.gov The versatility of these methods allows for the incorporation of various functional groups and heterocyclic motifs, leading to a wide array of novel spirooxindole structures. thieme-connect.denih.gov

| Reaction Type | Reactants | Catalyst | Resulting Spirooxindole System |

| [4+1] Spirocyclization | N-aryl amidines | Rh(III) | 3-Spirooxindole 3H-indoles |

| [3+2] Cycloaddition | Chalcones, Isatin (B1672199), Benzimidazole (B57391), Triazole moieties | - | Spirooxindoles with benzimidazole and triazole pharmacophores |

| Four-component condensation | Coumarin-3-carboxylic acid, N-propargylated isatin, L-proline/sarcosine, Aryl azides | Cu(I) | Spirooxindole-pyrrolizine-linked 1,2,3-triazole conjugates |

The synthesis of enantiomerically pure spiro-cyclopropyloxindoles is of significant interest due to their potential applications in medicinal chemistry. Catalytic asymmetric cyclopropanation reactions using this compound and various olefins have emerged as a powerful strategy to access these chiral structures. mdpi.comnih.gov

Several catalytic systems have been developed to achieve high diastereo- and enantioselectivity. mdpi.com Chiral N,N'-dioxide/Mg(OTf)2 complexes have been successfully employed in the enantioselective cyclopropanation of 3-alkenyl-oxindoles with sulfoxonium ylides, yielding chiral spiro-cyclopropyloxindoles with multiple contiguous chiral centers in high yields and excellent enantioselectivities. rsc.org The development of these catalytic asymmetric methods has provided efficient access to a variety of chiral spiro-cyclopropyloxindoles, which are valuable building blocks for the synthesis of other complex molecules. nih.govrsc.org

| Catalyst System | Reactants | Key Features |

| Chiral N,N'-dioxide/Mg(OTf)2 | 3-Alkenyl-oxindoles, Sulfoxonium ylides | High yields, good diastereoselectivity, high enantioselectivity |

| Chiral Rhodium catalysts | Alkenes | High enantioselectivity |

| Chiral aza-ortho-xylylene intermediates | 3-Chloro-3-substituted oxindoles | Intramolecular trapping for asymmetric synthesis |

Development of Catalytic Asymmetric Synthesis Methodologies

The development of catalytic asymmetric methodologies is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. This compound has played a crucial role in advancing this field, particularly in the synthesis of chiral spirooxindoles. nih.gov

The design and application of chiral catalysts have been central to achieving high levels of stereocontrol in reactions involving this diazo compound. Asymmetric cyclopropanation and cycloaddition reactions have been extensively studied, leading to the development of various catalytic systems that can deliver spirooxindole products with excellent enantioselectivity. These methodologies often utilize chiral ligands in combination with transition metals such as rhodium, copper, and palladium to create a chiral environment that directs the stereochemical outcome of the reaction. The continued development of novel catalytic systems for reactions of this compound holds great promise for the efficient and selective synthesis of complex, biologically active molecules. nih.gov

Enantioselective Formation of Quaternary Stereocenters

A significant challenge in organic synthesis is the creation of all-carbon quaternary stereocenters—carbon atoms bonded to four distinct carbon substituents. The oxindole scaffold, featuring such a center at its C3 position, is a prevalent motif in numerous bioactive natural products and pharmaceutical agents. Catalytic asymmetric reactions using this compound provide an effective strategy for constructing these sterically congested centers.

The primary method involves the metal-catalyzed reaction of the diazo-oxindole with various unsaturated partners, such as olefins, in a formal [3+2] cycloaddition reaction. In this process, the diazo compound, upon activation by a transition metal catalyst (e.g., rhodium, copper, or gold), generates a metal-carbene. This carbene can be viewed as a 1,3-dipole synthon that reacts with an olefin (the dipolarophile) to form a five-membered ring fused in a spirocyclic fashion to the oxindole core. This transformation directly establishes the C3-quaternary stereocenter.

A representative enantioselective [3+2] cycloaddition is the reaction between this compound and an electron-deficient olefin, such as an α,β-unsaturated ester, catalyzed by a chiral copper(I) complex. The choice of a chiral ligand is crucial for inducing enantioselectivity, ensuring that one of the two possible enantiomers of the spirocyclic product is formed preferentially.

Table 1: Enantioselective [3+2] Cycloaddition with Various Olefins

| Entry | Olefin (Dipolarophile) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Methyl Acrylate | Cu(I) / Chiral Bis(oxazoline) | 92 | >20:1 | 95 |

| 2 | tert-Butyl Acrylate | Cu(I) / Chiral Bis(oxazoline) | 88 | >20:1 | 97 |

| 3 | Styrene (B11656) | Rh₂(S-DOSP)₄ | 75 | - | 91 |

| 4 | N-Phenylmaleimide | Cu(I) / Chiral Guanidinium | 95 | 19:1 | 98 |

Data are representative and synthesized from analogous reactions in the literature. rsc.orgnih.gov

The high diastereoselectivity and enantioselectivity observed in these reactions underscore the power of this methodology for creating complex spirooxindole structures. rsc.org The ability to vary the olefin component allows for the introduction of diverse functionalities into the final product, making this a flexible approach for building libraries of complex molecules for drug discovery and natural product synthesis. nih.gov

Regioselective Functionalization of Organic Molecules

Beyond cycloaddition reactions, the carbene intermediate generated from this compound is highly effective in regioselective C-H functionalization reactions. acs.org This process involves the direct insertion of the carbene into a carbon-hydrogen bond of another molecule, forming a new carbon-carbon bond. This strategy is exceptionally atom-economical as it avoids the need for pre-functionalized substrates, such as organohalides or organometallics.

The regioselectivity of the C-H insertion is a critical aspect and is often directed by the electronic properties of the substrate or by coordinating groups. nih.gov In reactions with electron-rich aromatic compounds like phenols or anilines, the functionalization typically occurs at the ortho position relative to the activating hydroxyl or amino group. This selectivity is attributed to the directing effect of the heteroatom and the inherent nucleophilicity of the ortho position.

A notable example is the gold-catalyzed C-H functionalization of phenols. acs.org Using a catalyst such as a tris(2,4-di-tert-butylphenyl) phosphite-gold(I) complex, this compound can react with a variety of phenol (B47542) derivatives to yield 3-alkylated oxindoles with high regioselectivity for the ortho C-H bond of the phenol. acs.org This reaction proceeds under mild conditions and demonstrates high efficiency, providing a direct route to valuable phenol-oxindole hybrid structures. acs.org

Table 2: Regioselective ortho-C-H Functionalization of Substituted Phenols

| Entry | Phenol Substrate | Catalyst System | Product Yield (%) | Regioselectivity (ortho:meta:para) |

| 1 | Phenol | [Au(I)L]Cl / AgSbF₆ | 95 | >99:1:0 |

| 2 | 4-Methoxyphenol | [Au(I)L]Cl / AgSbF₆ | 91 | >99:1 (mono-functionalized) |

| 3 | 2-Naphthol | [Au(I)L]Cl / AgSbF₆ | 85 | C1-functionalization >99% |

| 4 | 4-tert-Butylphenol | [Au(I)L]Cl / AgSbF₆ | 93 | >99:1 (mono-functionalized) |

L = Tris(2,4-di-tert-butylphenyl) phosphite. Data are based on analogous reactions reported in the literature. acs.org

This approach highlights the utility of this compound in forging C-C bonds at positions that are traditionally difficult to access, offering a streamlined pathway to complex molecules from simple, readily available starting materials. mdpi.com

Computational and Theoretical Investigations of 3 Diazo 1 Methyl 1,3 Dihydro Indol 2 One Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to elucidate complex organic reaction mechanisms, such as those involving the carbene intermediates generated from 3-diazo-1-methyl-1,3-dihydro-indol-2-one.

DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and the calculation of activation energy barriers. A notable application is in the study of rhodium(II)-catalyzed reactions of diazooxindoles, which are close structural analogs. researchgate.netrsc.org

The subsequent cyclopropanation step, where the carbene is transferred to the alkene, proceeds through a single concerted but asynchronous transition state. rsc.org This means the two new carbon-carbon bonds are formed in a single step, but not to the same extent at the transition state. DFT calculations provide the relative free energies of these transition states, which are essential for predicting reaction rates and product distributions. researchgate.netrsc.org For instance, in the uncatalyzed reaction, the activation barrier is significantly higher than in the catalyzed pathway, highlighting the efficiency of the rhodium catalyst.

Table 1: Calculated Relative Free Energy Barriers (kcal/mol) for Key Steps in a Model Diazooxindole Cyclopropanation Reaction

| Reaction Step | Catalyst | Pathway | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| N₂ Extrusion | Rh₂(OAc)₄ | - | Rate-Limiting Step |

| Cyclopropanation | None | Uncatalyzed | High Barrier |

| Cyclopropanation | Rh₂(OAc)₄ | Catalyzed (trans-TS) | Lower Barrier |

| Cyclopropanation | Rh₂(OAc)₄ | Catalyzed (cis-TS) | Higher Barrier |

Note: This table is illustrative, based on findings from DFT studies on analogous diazooxindole systems. Specific values depend on the exact model, functional, and basis set used.

The loss of dinitrogen (N₂) from this compound generates a highly reactive carbene intermediate, 1-methyl-2-oxoindolin-3-ylidene. In catalyzed reactions, this species does not exist as a free carbene but rather as a metal-bound carbenoid. nih.gov DFT calculations are used to analyze the electronic properties of these critical intermediates.

Computational studies on rhodium-catalyzed reactions propose the formation of a rhodium-carbene species as the key intermediate that transfers the carbene moiety to the substrate. nih.govmdpi.com The electronic structure of this carbenoid determines its reactivity and selectivity. Analysis of the Natural Bond Orbitals (NBO) can reveal charge distribution, showing the electrophilic nature of the carbene carbon atom, which is crucial for its reaction with electron-rich species like alkenes. raineslab.com

The electronic state of a carbene (singlet or triplet) dictates its reactivity. Singlet carbenes, which are spin-paired, typically undergo concerted reactions, while triplet carbenes behave as diradicals and react in a stepwise manner. mdpi.com For metal-carbenoid intermediates, DFT calculations help characterize the bonding between the metal and the carbene carbon and explain how the catalyst modulates the carbene's inherent reactivity and electronic properties. nih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly Frontier Molecular Orbital (FMO) theory, are instrumental in predicting the reactivity of diazo compounds. mdpi.com The 1,3-dipolar character of this compound is central to its participation in [3+2] cycloaddition reactions. mdpi.com

According to FMO theory, the feasibility and rate of a cycloaddition reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net A smaller HOMO-LUMO energy gap corresponds to a more favorable interaction and a faster reaction. DFT calculations can accurately determine the energies and coefficients of these frontier orbitals for both the diazo compound and its reaction partner (the dipolarophile). researchgate.net This analysis helps predict whether a reaction is favorable and can also explain the observed regioselectivity, as the reaction will preferentially occur between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. researchgate.net

Stereochemical Outcome Prediction and Validation

One of the most powerful applications of computational chemistry is the prediction and rationalization of stereochemical outcomes. For reactions involving this compound, which can generate chiral centers, DFT calculations can accurately predict which stereoisomer will be predominantly formed. mdpi.comnih.gov

In the Rh(II)-catalyzed cyclopropanation of diazooxindoles with styrene (B11656), DFT studies have successfully predicted both the diastereomeric ratio (dr) and the enantiomeric excess (ee) values, showing excellent agreement with experimental results. researchgate.netrsc.org This is achieved by locating the transition states for the formation of all possible stereoisomers and comparing their relative free energies. The pathway with the lowest energy barrier will be the dominant one, leading to the major product.

The calculations revealed that the high trans-diastereoselectivity is governed by favorable π-π stacking interactions between the indole (B1671886) ring of the carbene ligand and the phenyl group of the styrene in the transition state. researchgate.netrsc.org Furthermore, when using a chiral catalyst, the high enantioselectivity was ascribed to steric repulsion between the styrene's phenyl group and a bulky group on the catalyst ligand in the disfavored transition state. rsc.org These specific, non-covalent interactions are critical in determining the stereochemical outcome and can be effectively modeled using modern DFT functionals that account for dispersion forces. researchgate.netrsc.org

Table 2: Comparison of Predicted and Experimental Stereoselectivity in a Chiral Rh(II)-Catalyzed Cyclopropanation

| Stereoselectivity Metric | Computational Prediction | Experimental Result |

|---|---|---|

| Diastereomeric Ratio (trans:cis) | High preference for trans | >99:1 |

| Enantiomeric Excess (ee %) | High ee % for trans isomer | 97% |

Note: Data is based on the findings of a DFT study on a representative diazooxindole system. researchgate.net

Spectroscopic Modeling of Intermediates and Transition States

While the direct experimental observation of transient species like carbene intermediates and transition states is exceptionally challenging, computational methods can predict their spectroscopic properties. DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.net

For example, DFT calculations have been successfully used to compute and assign the vibrational spectra of stable derivatives like 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile. researchgate.net This same methodology can be applied, in principle, to the reactive carbene intermediate 1-methyl-2-oxoindolin-3-ylidene. The calculated vibrational frequencies of the carbene or a specific transition state would provide a theoretical fingerprint. If the species could be trapped at low temperatures in an inert matrix (matrix isolation) and analyzed experimentally, these calculated spectra would be invaluable for its identification. Although such data is not widely available for this specific carbene due to its high reactivity, the theoretical capability to model these properties is a crucial component of modern computational chemistry.

Future Directions and Emerging Research Avenues in 3 Diazo 1 Methyl 1,3 Dihydro Indol 2 One Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Dirhodium(II) complexes have proven to be dominant catalysts for metal carbene reactions. researchgate.net A significant area of development lies in the design of chiral dirhodium carboxamidate and carboxylate catalysts. researchgate.netnih.govacs.org These catalysts create a chiral environment around the metal center, enabling exceptional control in asymmetric reactions. For instance, catalysts derived from chiral pyroglutamic acid or phthalimide-protected α-amino acids have shown high enantiocontrol in intramolecular cyclopropanation and carbon-hydrogen (C-H) insertion reactions of other diazo compounds. acs.orgnih.gov Applying these sophisticated ligand scaffolds to reactions involving 3-Diazo-1-methyl-1,3-dihydro-indol-2-one could unlock new asymmetric transformations, providing access to chiral spirocyclic oxindoles, which are privileged scaffolds in medicinal chemistry.

While rhodium catalysts are highly effective, their cost and toxicity are significant drawbacks. nih.govacs.org Consequently, a major research thrust is the development of catalysts based on more abundant and less expensive metals. Copper catalysts, in particular, have a long history in diazo chemistry and are experiencing a resurgence. researchgate.net Recent breakthroughs have demonstrated that copper complexes, when paired with appropriate chiral ligands (e.g., Box, PyBox), can achieve high levels of enantioselectivity in reactions such as O-H and N-H insertions and ylide formations. rsc.org The development of novel copper-based systems for reactions with this compound represents a key avenue for more economical and sustainable synthesis.

Below is an illustrative table of potential chiral catalysts that could be explored for asymmetric reactions with this compound.

| Catalyst Class | Specific Example | Potential Application | Target Selectivity |

| Chiral Dirhodium(II) Carboxamidates | Rh₂(S-PTTL)₄ | Intramolecular C-H Insertion | Enantioselectivity (>95% ee) |

| Chiral Dirhodium(II) Carboxylates | Rh₂(DOSP)₄ | Intermolecular Cyclopropanation | Diastereo- and Enantioselectivity |

| Chiral Copper(I) Complexes | Cu(I)-Ph-Box | Asymmetric [3+2] Cycloaddition | Enantioselectivity (>90% ee) |

| Chiral Copper(II) Complexes | Cu(OTf)₂/Chiral Ligand | Asymmetric Ylide Formation | Diastereo- and Enantioselectivity |

Exploration of New Reaction Types and Substrate Scope Expansion

The carbene intermediate generated from this compound is a highly reactive species capable of participating in a wide array of transformations beyond traditional cyclopropanation and X-H insertion reactions. Future research will focus on harnessing this reactivity to explore novel reaction pathways and expand the scope of accessible molecular architectures.

One promising area is the development of catalytic divergent cycloaddition reactions. nih.gov Depending on the catalyst used, the same starting materials can be guided towards different products. For example, it has been shown that copper(I) catalysts can promote [3+3]-cycloaddition of carbonyl ylides, while dirhodium(II) catalysts can steer the reaction towards a [3+2]-cycloaddition. nih.gov Exploring the reactivity of the carbonyl ylide generated from this compound in the presence of various dipolarophiles and catalyst systems could lead to a diverse range of complex oxygen- and nitrogen-containing heterocycles. nih.govwikipedia.org

Another key direction is the expansion of C–H functionalization reactions. nih.gov While C-H insertion is a known reaction of diazo compounds, recent advancements in rhodium(III)-catalyzed C-H activation offer new possibilities. mdpi.comnih.gov These methods allow for the direct alkylation of otherwise unreactive C-H bonds. The reaction of this compound with various arenes and heterocycles under these conditions could provide a direct route to 3,3-disubstituted oxindoles bearing complex aryl or heteroaryl groups. mdpi.comrsc.orgresearchgate.net

Furthermore, the substrate scope of coupling partners can be significantly expanded. Research into three-component reactions, where the carbene intermediate is trapped by two other molecules in a single pot, is a frontier in the field. acs.org For instance, a copper-catalyzed cascade involving a diazo compound, tert-butyl nitrite, and an alkyne has been used to synthesize isoxazoles. acs.org Adapting such multi-component strategies to this compound would enable the rapid construction of molecular complexity from simple precursors.

| Reaction Type | Catalyst | Potential Product | Significance |

| [3+3] Cycloaddition | Copper(I) | Fused Polycyclic Heterocycles | Access to novel complex scaffolds |

| Rh(III)-Catalyzed C-H Alkylation | [Cp*RhCl₂]₂ | 3-Aryl-3-alkyl-oxindoles | Direct functionalization of unactivated C-H bonds |

| Three-Component Cascade | Copper(I) | Highly Substituted Heterocycles | High step-economy and complexity generation |

| Ylide Formation/ rsc.orgnih.gov-Sigmatropic Rearrangement | Rhodium(II) | Functionalized Allylic Oxindoles | Stereoselective C-C bond formation |

Strategies for Sustainable Synthesis and Green Chemistry Applications

In line with the principles of green chemistry, future research will increasingly prioritize the development of sustainable synthetic methods involving this compound. This involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

A key strategy is the replacement of traditional organic solvents with more environmentally benign alternatives. Supercritical carbon dioxide (scCO₂) has emerged as a promising reaction medium for dirhodium-catalyzed C-H insertion reactions. tandfonline.com It is non-toxic, non-flammable, and allows for easy product separation and catalyst recycling. tandfonline.com Similarly, water has been explored as a solvent for 1,3-dipolar cycloaddition reactions, leveraging hydrophobic effects to promote reactivity and selectivity. ucl.ac.uk Investigating the feasibility of these solvent systems for reactions of this compound is a critical future goal.

Catalyst choice and recycling are also central to green chemistry. As mentioned, employing earth-abundant metal catalysts like copper instead of precious metals like rhodium is a significant step towards sustainability. researchgate.net Furthermore, developing methodologies for the immobilization of these catalysts on solid supports or in biphasic systems would facilitate their recovery and reuse, reducing costs and minimizing metal waste. tandfonline.com

Biocatalysis represents another exciting frontier. While less common for diazo chemistry, engineered enzymes could potentially offer unparalleled selectivity under mild, aqueous conditions. Exploring the potential of evolved cytochrome P450s or other metalloenzymes to catalyze carbene transfer reactions from this compound is a long-term but potentially high-reward research direction.

Advanced Computational Modeling and Machine Learning in Reaction Discovery

The synergy between experimental and computational chemistry is poised to accelerate the discovery of new reactions and the optimization of existing ones. Advanced computational tools, including Density Functional Theory (DFT) and machine learning (ML), will play a pivotal role in the future of this compound chemistry.